(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride
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Overview
Description
The compound ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (MFCD32265411) is a chemical entity with the molecular formula C₉H₁₀ClF₃N₂O₂ and a molecular weight of 270.64 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an amine hydrochloride group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the nitration of a trifluoromethyl-substituted benzene derivative, followed by reduction and subsequent amination. The reaction conditions often include the use of strong acids for nitration, reducing agents such as hydrogen gas or metal hydrides for reduction, and amine sources for the final amination step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-nitro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- ®-1-(3-nitro-5-(difluoromethyl)phenyl)ethan-1-amine hydrochloride
- ®-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Uniqueness
The unique combination of the nitro, trifluoromethyl, and amine hydrochloride groups in ®-1-(3-nitro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride provides distinct reactivity and stability profiles. This makes it particularly valuable in applications where these properties are crucial, such as in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H10ClF3N2O2 |
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Molecular Weight |
270.63 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16;/h2-5H,13H2,1H3;1H |
InChI Key |
UXEFPNBAQCYBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N.Cl |
Origin of Product |
United States |
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